molecular formula C12H12N2O3 B1468749 2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1469093-35-3

2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B1468749
CAS RN: 1469093-35-3
M. Wt: 232.23 g/mol
InChI Key: KFORLOACNUNUHP-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one (BHAE) is an organic compound that is used in a variety of scientific research applications. BHAE is a heterocyclic compound that contains a benzoxazole ring and a hydroxyazetidine ring. BHAE has been used in a variety of laboratory experiments, and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

  • Microbial Hydroxylation in Synthesis : Raadt et al. (2001) explored the microbial hydroxylation of unsaturated, cyclic carboxylic acids protected as benzoxazoles. Their research demonstrated the production of chiral allylic alcohols and achiral ketones, highlighting the potential for microbial methods in synthesizing complex organic compounds (Raadt et al., 2001).

  • Synthesis of Novel Compounds : Sharma et al. (2010) reported on the synthesis of certain derivatives involving benzoxazine, which led to a range of compounds with potential applications in various chemical syntheses (Sharma et al., 2010).

  • Photophysical Properties and Antimicrobial Activity : Phatangare et al. (2013) synthesized a series of benzoxazol-2-yl derivatives and studied their fluorescent properties. Additionally, they evaluated these compounds for their antibacterial and antifungal activities, suggesting potential biomedical applications (Phatangare et al., 2013).

  • Biological Activity Studies : Naik and Bodke (2019) synthesized a variety of benzoxazol-2-yl derivatives and screened them for their biological applications, indicating a focus on pharmaceutical and medicinal chemistry (Naik & Bodke, 2019).

  • Synthesis and Isomerization Reactions : Tupaeva et al. (2013) discussed the synthesis and isomerization reaction of benzoxazol-2-yl derivatives, showcasing the chemical versatility of these compounds (Tupaeva et al., 2013).

  • Coordination Polymers Construction : Yang et al. (2013) constructed a series of coordination polymers using benzoxazole derivatives, highlighting their potential in materials science and nanotechnology (Yang et al., 2013).

  • Anticancer Activity : Haridevamuthu et al. (2023) explored sulfur-containing heterocyclic analogs, including benzoxazole derivatives, for their antiproliferative activity against cancer cells, indicating their potential in cancer treatment (Haridevamuthu et al., 2023).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-8-6-14(7-8)12(16)5-10-9-3-1-2-4-11(9)17-13-10/h1-4,8,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFORLOACNUNUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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